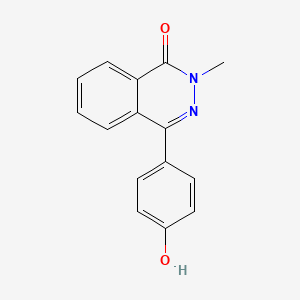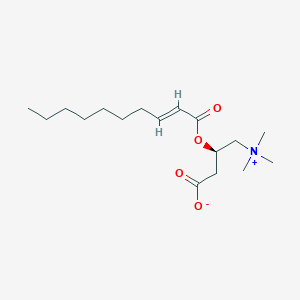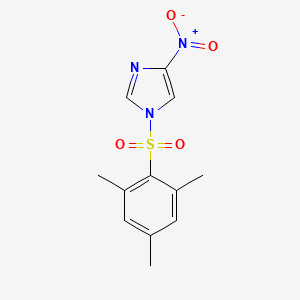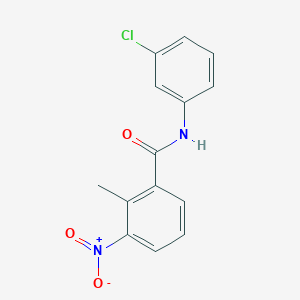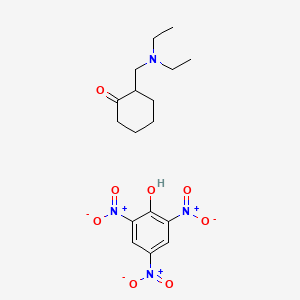
1-(4-Ethylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with an ethyl group at the para position.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethylbenzoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-(4-Ethylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-(4-Ethylbenzoyl)piperazine has several applications in scientific research:
作用機序
The mechanism of action of 1-(4-Ethylbenzoyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. For instance, it could bind to GABA receptors, influencing neuronal signaling pathways and exerting effects on the central nervous system . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-(4-Methylbenzoyl)piperazine
- 1-(4-Chlorobenzoyl)piperazine
- 1-(4-Methoxybenzoyl)piperazine
Comparison: 1-(4-Ethylbenzoyl)piperazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-(4-Methylbenzoyl)piperazine, the ethyl group may enhance lipophilicity and alter the compound’s interaction with biological targets. This can result in differences in pharmacokinetics and pharmacodynamics, making this compound a distinct and valuable compound for research and development .
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(4-ethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |
InChIキー |
FPYQUYNXGBEELR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




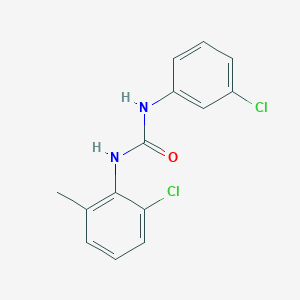



![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
